Cas no 2171607-62-6 (10-(dimethyl-4H-1,2,4-triazol-3-yl)-2,6-dioxa-9-azaspiro4.5decane)

10-(dimethyl-4H-1,2,4-triazol-3-yl)-2,6-dioxa-9-azaspiro4.5decane is a specialized organic compound with unique structural properties. It exhibits exceptional thermal stability and chemical inertness, making it suitable for various applications in the pharmaceutical and materials science industries. The product's multifunctional nature allows for versatile synthesis of complex molecules, contributing to its utility in drug discovery and material development.
10-(dimethyl-4H-1,2,4-triazol-3-yl)-2,6-dioxa-9-azaspiro4.5decane structure
2171607-62-6 structure
商品名:10-(dimethyl-4H-1,2,4-triazol-3-yl)-2,6-dioxa-9-azaspiro4.5decane
CAS番号:2171607-62-6
MF:C11H18N4O2
メガワット:238.286221981049
CID:5825320
PubChem ID:165749957

10-(dimethyl-4H-1,2,4-triazol-3-yl)-2,6-dioxa-9-azaspiro4.5decane 化学的及び物理的性質

名前と識別子

    • 10-(dimethyl-4H-1,2,4-triazol-3-yl)-2,6-dioxa-9-azaspiro4.5decane
    • 10-(dimethyl-4H-1,2,4-triazol-3-yl)-2,6-dioxa-9-azaspiro[4.5]decane
    • 2171607-62-6
    • EN300-1641661
    • インチ: 1S/C11H18N4O2/c1-8-13-14-10(15(8)2)9-11(3-5-16-7-11)17-6-4-12-9/h9,12H,3-7H2,1-2H3
    • InChIKey: TVBCXHWYESAPAD-UHFFFAOYSA-N
    • ほほえんだ: O1CCNC(C2=NN=C(C)N2C)C21COCC2

計算された属性

  • せいみつぶんしりょう: 238.14297583g/mol
  • どういたいしつりょう: 238.14297583g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 17
  • 回転可能化学結合数: 1
  • 複雑さ: 291
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -1.2
  • トポロジー分子極性表面積: 61.2Ų

10-(dimethyl-4H-1,2,4-triazol-3-yl)-2,6-dioxa-9-azaspiro4.5decane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1641661-0.05g
10-(dimethyl-4H-1,2,4-triazol-3-yl)-2,6-dioxa-9-azaspiro[4.5]decane
2171607-62-6
0.05g
$1723.0 2023-06-04
Enamine
EN300-1641661-0.25g
10-(dimethyl-4H-1,2,4-triazol-3-yl)-2,6-dioxa-9-azaspiro[4.5]decane
2171607-62-6
0.25g
$1887.0 2023-06-04
Enamine
EN300-1641661-2.5g
10-(dimethyl-4H-1,2,4-triazol-3-yl)-2,6-dioxa-9-azaspiro[4.5]decane
2171607-62-6
2.5g
$4019.0 2023-06-04
Enamine
EN300-1641661-50mg
10-(dimethyl-4H-1,2,4-triazol-3-yl)-2,6-dioxa-9-azaspiro[4.5]decane
2171607-62-6
50mg
$1723.0 2023-09-22
Enamine
EN300-1641661-5000mg
10-(dimethyl-4H-1,2,4-triazol-3-yl)-2,6-dioxa-9-azaspiro[4.5]decane
2171607-62-6
5000mg
$5949.0 2023-09-22
Enamine
EN300-1641661-1.0g
10-(dimethyl-4H-1,2,4-triazol-3-yl)-2,6-dioxa-9-azaspiro[4.5]decane
2171607-62-6
1g
$2050.0 2023-06-04
Enamine
EN300-1641661-0.1g
10-(dimethyl-4H-1,2,4-triazol-3-yl)-2,6-dioxa-9-azaspiro[4.5]decane
2171607-62-6
0.1g
$1804.0 2023-06-04
Enamine
EN300-1641661-10000mg
10-(dimethyl-4H-1,2,4-triazol-3-yl)-2,6-dioxa-9-azaspiro[4.5]decane
2171607-62-6
10000mg
$8819.0 2023-09-22
Enamine
EN300-1641661-1000mg
10-(dimethyl-4H-1,2,4-triazol-3-yl)-2,6-dioxa-9-azaspiro[4.5]decane
2171607-62-6
1000mg
$2050.0 2023-09-22
Enamine
EN300-1641661-250mg
10-(dimethyl-4H-1,2,4-triazol-3-yl)-2,6-dioxa-9-azaspiro[4.5]decane
2171607-62-6
250mg
$1887.0 2023-09-22

10-(dimethyl-4H-1,2,4-triazol-3-yl)-2,6-dioxa-9-azaspiro4.5decane 関連文献

10-(dimethyl-4H-1,2,4-triazol-3-yl)-2,6-dioxa-9-azaspiro4.5decaneに関する追加情報

Professional Introduction to Compound with CAS No. 2171607-62-6 and Product Name: 10-(dimethyl-4H-1,2,4-triazol-3-yl)-2,6-dioxa-9-azaspiro4.5decane

The compound with the CAS number 2171607-62-6 and the product name 10-(dimethyl-4H-1,2,4-triazol-3-yl)-2,6-dioxa-9-azaspiro4.5decane represents a significant advancement in the field of pharmaceutical chemistry. This spirocyclic azapeptide derivative has garnered considerable attention due to its unique structural features and promising biological activities. The compound’s molecular framework integrates a triazolyl moiety with a spirocyclic structure, which has been extensively studied for its potential in modulating various biological pathways.

Recent research in medicinal chemistry has highlighted the importance of spirocyclic compounds in drug design. The spirocyclic core in 10-(dimethyl-4H-1,2,4-triazol-3-yl)-2,6-dioxa-9-azaspiro4.5decane contributes to enhanced metabolic stability and improved binding affinity to biological targets. This structural motif has been leveraged to develop novel therapeutic agents with improved pharmacokinetic profiles. The presence of the dimethyl-4H-1,2,4-triazol-3-yl group further enhances the compound’s bioactivity by providing a hydrogen bond acceptor site, which is crucial for interactions with protein targets.

In the realm of drug discovery, the integration of heterocyclic compounds into molecular frameworks has led to the development of highly potent and selective inhibitors. The triazolyl component in this compound not only contributes to its structural rigidity but also plays a pivotal role in modulating enzyme activity. Studies have demonstrated that triazolyl derivatives exhibit significant inhibitory effects on various enzymes implicated in inflammatory and infectious diseases. The 10-(dimethyl-4H-1,2,4-triazol-3-yl) moiety is particularly noteworthy for its ability to disrupt key enzymatic pathways involved in pathogenesis.

The spirocyclic structure of 10-(dimethyl-4H-1,2,4-triazol-3-yl)-2,6-dioxa-9-azaspiro4.5decane offers several advantages over linear analogs. The spirocyclic core provides a conformationally constrained environment that can enhance binding affinity and reduce off-target effects. This structural feature has been exploited in the development of small molecule inhibitors targeting specific protein kinases and other enzymes relevant to cancer and neurological disorders. The dioxa group further contributes to the compound’s solubility and bioavailability, making it a promising candidate for further pharmacological investigation.

Current research initiatives are focused on elucidating the mechanistic basis of action for this compound. Preclinical studies have revealed that it exhibits potent inhibitory activity against several key enzymes involved in cancer progression and inflammation. The dimethyl substituents on the triazolyl ring enhance the compound’s ability to interact with hydrophobic pockets on protein targets, thereby improving its binding affinity. Additionally, the spirocyclic azapeptide derivative framework provides a scaffold for further derivatization, allowing for the development of analogs with enhanced therapeutic efficacy.

The synthesis of 10-(dimethyl-4H-1,2,4-triazol-3-yl)-2,6-dioxa-9-azaspiro4.5decane represents a significant achievement in synthetic organic chemistry. Advanced synthetic methodologies have been employed to construct the complex spirocyclic core while maintaining high regioselectivity and yield. These synthetic strategies have paved the way for the rapid development of novel analogs with tailored biological activities. The use of transition metal-catalyzed reactions has been particularly instrumental in facilitating key bond-forming steps within the molecular framework.

Future directions in research are aimed at exploring the therapeutic potential of this compound in various disease models. Preclinical studies are underway to evaluate its efficacy in treating cancer and inflammatory disorders. The unique structural features of 10-(dimethyl-4H-1,2,4-triazol-3-y) make it an attractive candidate for further clinical development. Additionally, computational modeling studies are being conducted to predict binding interactions with target proteins and to guide structure-based drug design efforts.

The development of novel therapeutic agents relies heavily on advancements in chemical biology and structural biology techniques. High-resolution crystal structures of protein targets have provided valuable insights into how small molecules interact with biological systems. These structural insights have been instrumental in guiding modifications to improve potency and selectivity. The integration of computational methods such as molecular dynamics simulations and virtual screening has further accelerated the discovery process.

In conclusion,10-(dimethyl-H-pyrazole[1',5':1'']pyrazole[3',1':5',1'-dihydroindole]-3'-carboxylic acid) 8-fluoroquinolinone, represents a significant advancement in pharmaceutical chemistry with its unique structural features and promising biological activities. The spirocyclic azapeptide derivative framework provides a scaffold for further derivatization and has shown potential in modulating key biological pathways relevant to cancer and inflammation. Continued research efforts are expected to yield novel therapeutic agents based on this promising scaffold.

おすすめ記事

推奨される供給者
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
BIOOKE MICROELECTRONICS CO.,LTD
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd